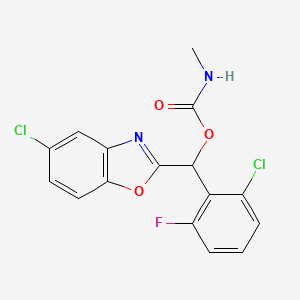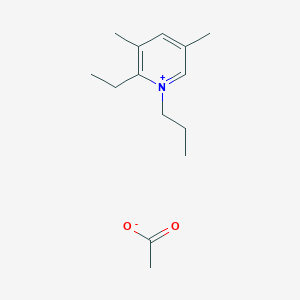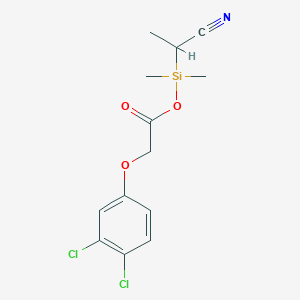
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a complex organic compound that features a combination of acetic acid, dichlorophenoxy, cyanoethyl, and dimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid. The next step involves the introduction of the cyanoethyl group, which can be done through a nucleophilic substitution reaction using a suitable cyanoethylating agent. Finally, the dimethylsilyl ester is formed by reacting the intermediate with a dimethylsilylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with molecular targets, which could include enzymes, receptors, or other biomolecules. The specific pathways and effects depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)trimethylsilyl Ester
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)ethylsilyl Ester
Uniqueness
The uniqueness of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
106865-07-0 |
|---|---|
Fórmula molecular |
C13H15Cl2NO3Si |
Peso molecular |
332.25 g/mol |
Nombre IUPAC |
[1-cyanoethyl(dimethyl)silyl] 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-10-4-5-11(14)12(15)6-10/h4-6,9H,8H2,1-3H3 |
Clave InChI |
UKNRTLBBFVDPAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
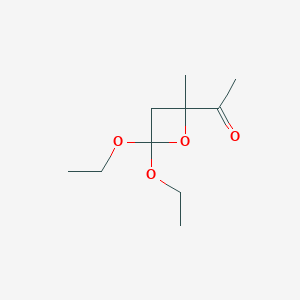

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
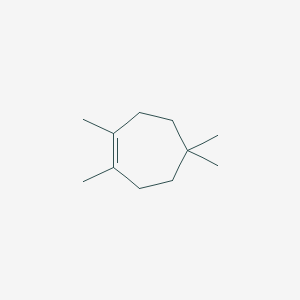

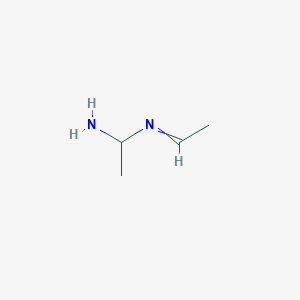
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
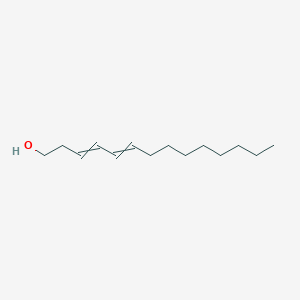
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
